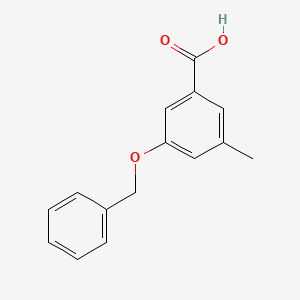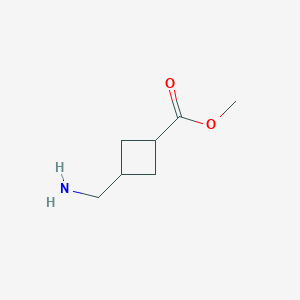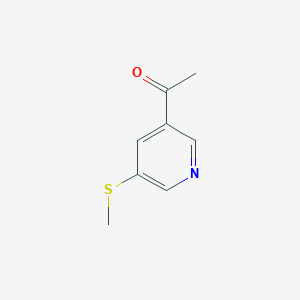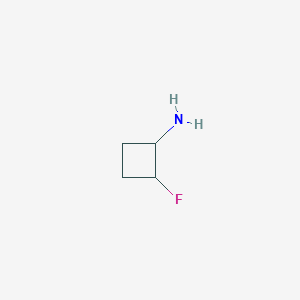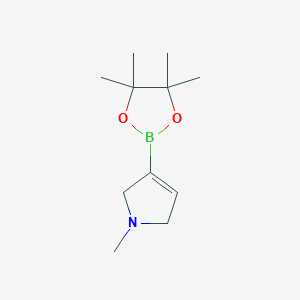
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole
Descripción general
Descripción
“1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole” is a chemical compound with the molecular formula C11H18BNO2 . It has an average mass of 207.08 Da and a monoisotopic mass of 208.138306 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic heterocycle, like benzene and imidazole . It is substituted at the 3-position by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 1-position by a methyl group .Physical And Chemical Properties Analysis
This compound has a density of 0.99±0.1 g/cm3 . It has a predicted boiling point of 296.9±13.0 °C . The compound is a white to off-white powder . It has a pKa of -2.78±0.70 (Predicted) .Aplicaciones Científicas De Investigación
Organophosphorus Azoles and Quantum Chemistry
Research on organophosphorus azoles, including compounds similar to the one mentioned, has been conducted to understand their stereochemical structures and reactivity. Techniques like multinuclear NMR spectroscopy combined with quantum-chemical calculations provide insights into the behavior of these molecules, revealing their potential in material science and chemical synthesis (Larina, 2023).
Pharmaceutical Applications of Solubilizing Agents
Compounds like N-Methyl-2-pyrrolidone (NMP), though not identical, share functional characteristics with the mentioned molecule and are studied for their solubilizing properties. This research is crucial for pharmaceutical applications, indicating how structurally complex molecules can impact drug formulation and delivery systems (Jouyban et al., 2010).
Diketopyrrolopyrroles and Optical Properties
The study of diketopyrrolopyrroles, compounds related to pyrrole chemistry, highlights their applications in dyes, solar cells, and fluorescence imaging. These molecules' synthesis, reactivity, and optical properties offer a glimpse into the utilization of complex organic molecules in advanced material applications (Grzybowski & Gryko, 2015).
Antimicrobial Agents from Monoterpenes
While focusing on a different class of compounds, the study of monoterpenes such as p-Cymene for their antimicrobial properties illustrates the broader interest in discovering new substances with potential health applications. This research underlines the ongoing search for biologically active molecules capable of addressing communicable diseases (Marchese et al., 2017).
Pyrrole-based Compounds in Medicinal Chemistry
The exploration of pyrrole-based compounds for anticancer, antimicrobial, and antiviral activities points to the significance of such structures in drug discovery. Identifying specific targets responsible for biological activity emphasizes the role of complex molecules in pharmaceutical development (Li Petri et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System (GHS) . It has hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)9-6-7-13(5)8-9/h6H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOMAEAKLBXZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2H-tetrazol-5-yl)benzyl]amine hydrochloride](/img/structure/B3109920.png)
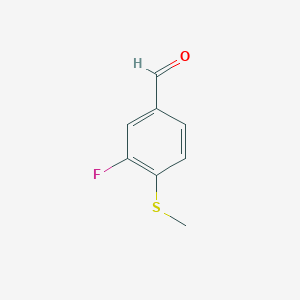
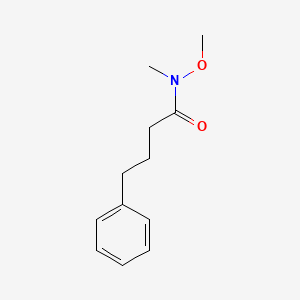
![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)
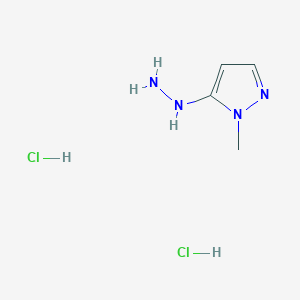
![7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-](/img/structure/B3109967.png)
![7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-](/img/structure/B3109972.png)
![(1R)-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B3109978.png)
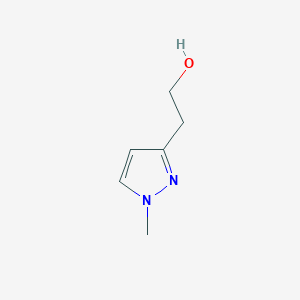
![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
